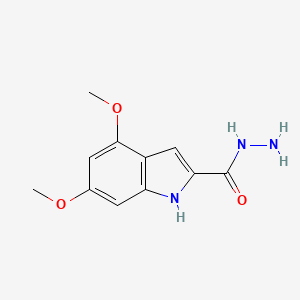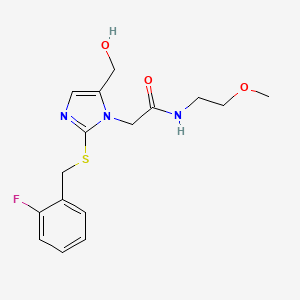![molecular formula C12H6Cl2N2S B2572424 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine CAS No. 383146-17-6](/img/structure/B2572424.png)
4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .
Synthesis Analysis
Thienopyrimidine derivatives can be synthesized using different methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . In another example, Zhihui Zhou and team synthesized 2,4-Dichloro-thieno[3,2-d]pyrimidine by preparing 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine .Molecular Structure Analysis
Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . For instance, Hassan et al. synthesized new hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as dual VEGFR-2/BRAF inhibitors .Applications De Recherche Scientifique
Therapeutic Potential
The compound is a derivative of pyrido[2,3-d]pyrimidines, which have shown significant therapeutic interest . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .
Antitumor Medications
2,4-Dichloro-thieno[3,2-d]pyrimidine, a related compound, is an active intermediate that is essential for new antitumor medications . The two chloride atoms in this compound are easy for other functional groups to replace, bringing various units .
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds. For example, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was treated with a 1:1 complex of N, N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .
Drug Development
The compound’s structure is similar to that of palbociclib, a breast cancer drug developed by Pfizer, and dilmapimod, which has potential activity against rheumatoid arthritis . This suggests that “4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine” could potentially be used in the development of similar drugs.
Biological Activity
The compound is a derivative of pyridopyrimidines, which have shown a wide range of biological activities . This suggests that “4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine” may also exhibit a variety of biological activities.
Chemical Research
As a chemical compound, “4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine” can be used in chemical research, particularly in the study of heterocyclic compounds .
Mécanisme D'action
Target of Action
Thieno[3,2-d]pyrimidines are a class of compounds that have been found to exhibit diverse biological activities. The specific targets of these compounds can vary widely depending on their structure and functional groups .
Mode of Action
The mode of action of thieno[3,2-d]pyrimidines can also vary depending on their specific structure and targets. Some thieno[3,2-d]pyrimidines have been found to inhibit certain enzymes, while others might interact with specific receptors .
Biochemical Pathways
Thieno[3,2-d]pyrimidines can affect various biochemical pathways depending on their specific targets. For example, if a thieno[3,2-d]pyrimidine compound inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thieno[3,2-d]pyrimidines can vary depending on their specific structure. Some thieno[3,2-d]pyrimidines might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of thieno[3,2-d]pyrimidines can depend on their specific targets and mode of action. For example, if a thieno[3,2-d]pyrimidine compound inhibits an enzyme, it could lead to a decrease in the production of a certain molecule in the cell .
Action Environment
The action, efficacy, and stability of thieno[3,2-d]pyrimidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Orientations Futures
Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine and they have become an attractive structural feature in the production of pharmaceutical drugs . Therefore, the development of new thienopyrimidine derivatives with enhanced biological activities is a promising area of research .
Propriétés
IUPAC Name |
4-chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-8-4-2-1-3-7(8)12-15-9-5-6-17-10(9)11(14)16-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEOZFYHWWTMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=N2)Cl)SC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2572345.png)
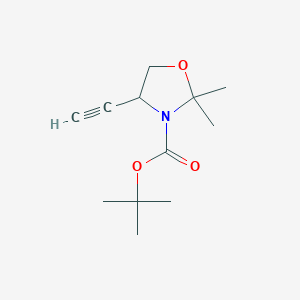

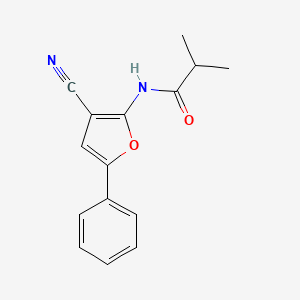
![6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B2572350.png)
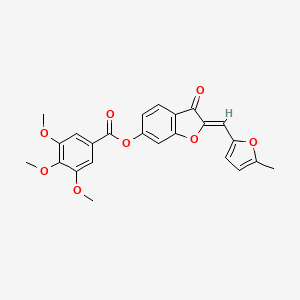
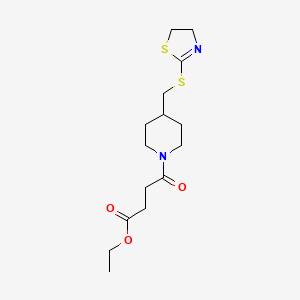
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2572355.png)
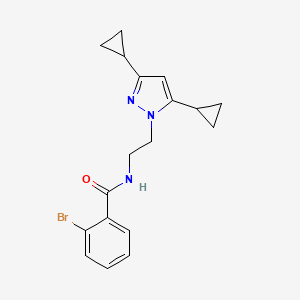
![N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2572357.png)
![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)
